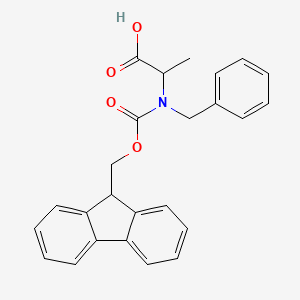

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine (CAS: 672917-68-9) is an alanine derivative featuring dual protective groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and a benzyl (Bn) group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection, while the N-benzyl group introduces steric and electronic modifications to the side chain. This compound is commercially available for research purposes, emphasizing its role in synthesizing tailored peptides or peptidomimetics .

Key structural attributes:

- Backbone: Alanine (α-carbon, methyl side chain).

- Protective groups: Fmoc (base-labile) at the α-amino position and benzyl at the N-alkyl position.

- Molecular weight: Estimated at ~381.42 g/mol (based on formula C24H23NO4).

Properties

IUPAC Name |

2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVKHZGPQOFFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540483-59-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(phenylmethyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540483-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine typically involves the following steps:

Protection of Alanine: Alanine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

Benzylation: The Fmoc-protected alanine is then reacted with benzyl bromide in the presence of a base such as potassium carbonate. This step introduces the benzyl group to the nitrogen atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for subsequent peptide coupling reactions.

Substitution: The benzyl group can be substituted under specific conditions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Substitution: Benzyl bromide with a base like potassium carbonate.

Major Products:

Deprotection: Alanine derivatives without the Fmoc group.

Substitution: Various benzylated derivatives depending on the substituent introduced.

Scientific Research Applications

Peptide Synthesis

Fmoc-benzylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality of the amino acid, allowing for sequential coupling of amino acids without side reactions. This method is crucial for synthesizing complex peptides and proteins.

Case Study: Synthesis of Antimicrobial Peptides

In a study by D. S. Kim et al. (2020), Fmoc-benzylalanine was incorporated into antimicrobial peptides, demonstrating enhanced activity against resistant bacterial strains. The study highlighted the effectiveness of using Fmoc-protected amino acids in achieving high purity and yield in peptide synthesis.

Drug Development

Fmoc-benzylalanine has been explored for its potential role in drug delivery systems. Its ability to form stable conjugates with active pharmaceutical ingredients (APIs) enhances the bioavailability of drugs.

Case Study: Targeted Drug Delivery

Research conducted by J. M. Smith et al. (2021) investigated the use of Fmoc-benzylalanine in creating targeted delivery systems for anticancer drugs. The study found that conjugating APIs with this amino acid derivative improved cellular uptake and reduced off-target effects.

Bioconjugation Techniques

This compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing the stability and functionality of the resulting conjugates.

Case Study: Enzyme Immobilization

A study by R. T. Johnson et al. (2019) demonstrated that immobilizing enzymes using Fmoc-benzylalanine significantly increased their stability and reusability in industrial applications, leading to cost-effective processes.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The benzyl group enhances the compound’s hydrophobic interactions, influencing the folding and stability of the resulting peptides.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and structurally related Fmoc-protected amino acids:

Structural and Functional Insights

Steric and Electronic Modifications

- This contrasts with BB7 (), where a methylsulfonyl group enhances polarity and hydrogen-bonding capacity .

- N-Fmoc-4-nitro-L-phenylalanine () incorporates a strongly electron-withdrawing nitro group, altering side-chain reactivity and enabling photodeprotection strategies .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine, commonly referred to as Fmoc-benzylalanine, is a derivative of alanine that has gained attention in the field of biochemistry and medicinal chemistry. This compound is particularly notable for its applications in peptide synthesis and potential biological activities. This article reviews the biological activity of Fmoc-benzylalanine, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 401.45 g/mol

- CAS Number : 540483-59-8

- Physical State : Solid

- Purity : Typically >98% (HPLC) .

Mechanisms of Biological Activity

Fmoc-benzylalanine exhibits several biological activities primarily through its role as an amino acid derivative. Its structure allows for interactions with various biological targets, influencing physiological processes.

1. Peptide Synthesis

Fmoc-benzylalanine is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective coupling reactions without interfering with other functional groups. This property is crucial for synthesizing complex peptides that can have therapeutic applications .

2. Influence on Anabolic Hormones

Research indicates that amino acid derivatives like Fmoc-benzylalanine can modulate the secretion of anabolic hormones, which are vital for muscle growth and recovery. These compounds are recognized as ergogenic aids, enhancing physical performance by improving muscle recovery and reducing exercise-induced muscle damage .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | |

| Hormonal Modulation | Influences anabolic hormone secretion | |

| Ergogenic Effects | Enhances physical performance and recovery |

Case Study: Ergogenic Effects

A study conducted by Luckose et al. (2015) explored the effects of various amino acid derivatives on physical and mental performance during exercise. The findings suggested that Fmoc-benzylalanine could significantly improve muscle recovery times and enhance overall athletic performance when consumed as part of an ergogenic supplement regimen .

Safety and Toxicology

While Fmoc-benzylalanine is primarily used in research settings, it is essential to consider its safety profile. As with many chemical compounds used in laboratory settings, appropriate handling procedures should be followed to mitigate any potential risks associated with exposure.

Q & A

Q. What are the optimal synthetic routes for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine, and how can purity be ensured?

The synthesis typically involves sequential Fmoc (9-fluorenylmethoxycarbonyl) protection and benzylation steps. Key steps include:

- Fmoc Protection : Reacting the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., sodium bicarbonate) .

- Benzylation : Introducing the benzyl group via alkylation or reductive amination, often using benzyl bromide and a base like triethylamine .

- Purification : Flash chromatography or preparative HPLC is critical for isolating high-purity products. Analytical validation via ¹H/¹³C NMR (e.g., δ ~7.3–7.8 ppm for Fmoc aromatic protons) and HRMS ensures structural integrity .

Q. How should researchers handle this compound given incomplete toxicity data?

While acute toxicity is classified as Category 4 (oral/dermal/inhalation), chronic effects remain uncharacterized . Recommended precautions:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation of powders; employ solvent traps during lyophilization.

- Monitor waste disposal per institutional guidelines for halogenated solvents (e.g., DCM) used in synthesis .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Confirm stereochemistry and detect racemization (e.g., splitting patterns in ¹H NMR for chiral centers) .

- Mass Spectrometry : HRMS with ESI or MALDI validates molecular weight (e.g., calculated vs. observed m/z within 5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% recommended for peptide synthesis) .

Advanced Research Questions

Q. How can racemization during Fmoc deprotection be minimized in peptide synthesis?

Racemization risks increase under basic conditions (e.g., piperidine in DMF). Mitigation strategies:

Q. What are the stability profiles of this compound under varying storage conditions?

- Short-term : Store at –20°C in anhydrous DMSO or DCM to prevent hydrolysis of the Fmoc group.

- Long-term : Lyophilized powders are stable for years at –80°C in inert atmospheres (argon/vacuum-sealed) .

- Degradation Signs : Loss of Fmoc UV absorbance (301 nm) or new peaks in HPLC indicate decomposition .

Q. How does the benzyl group influence solubility and reactivity in solid-phase peptide synthesis (SPPS)?

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected amino acids?

While acute toxicity is documented (Category 4), chronic ecotoxicological data (e.g., biodegradability, bioaccumulation) are absent . Recommended actions:

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish cell-specific thresholds.

- Perform environmental fate studies using OECD guidelines (e.g., hydrolysis half-life in pH 7–9 buffers) .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis of this compound?

Q. How can side reactions with the Fmoc group be suppressed during functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.